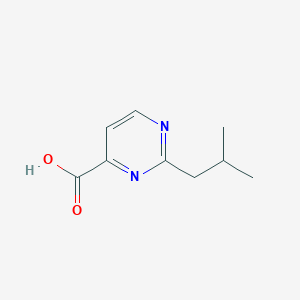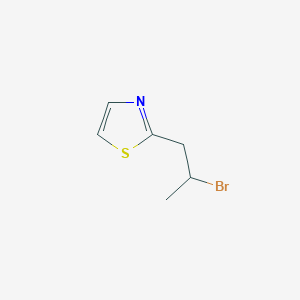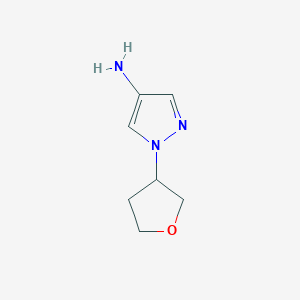
1-(4-Methoxyphenyl)cycloheptan-1-amine hydrochloride
説明
Molecular Structure Analysis
The IUPAC name of the compound is 1-(4-methoxyphenyl)cycloheptanamine hydrochloride . The InChI code is 1S/C12H17NO.ClH/c1-14-11-6-4-10(5-7-11)12(13)8-2-3-9-12;/h4-7H,2-3,8-9,13H2,1H3;1H .Physical And Chemical Properties Analysis
The compound has a molecular weight of 255.78 g/mol. The IUPAC name is 1-(4-methoxyphenyl)cycloheptanamine hydrochloride . The InChI code is 1S/C12H17NO.ClH/c1-14-11-6-4-10(5-7-11)12(13)8-2-3-9-12;/h4-7H,2-3,8-9,13H2,1H3;1H .科学的研究の応用
Asymmetric Synthesis Applications
1-(4-Methoxyphenyl)cycloheptan-1-amine hydrochloride has been utilized in asymmetric synthesis processes. Sashikanth et al. (2013) detailed its use in the asymmetric synthesis of (S)-(+)-clopidogrel hydrogen sulfate, a key intermediate in medication development. The Strecker reaction was employed using a chiral auxiliary, showcasing the compound's potential in producing enantiomerically pure intermediates for pharmaceuticals (Sashikanth et al., 2013).
Chemical Reactivity Studies
The compound has been a subject in studies concerning chemical reactivity. Castro et al. (2001) explored the kinetics and mechanisms of reactions involving alicyclic amines, providing insights into the compound's behavior in various chemical environments and its potential in synthesizing complex molecules (Castro et al., 2001).
Material Science and Polymer Research
Research by Fischer et al. (2014) demonstrated the use of the compound in the synthesis of silacyclohexanones and (4-silacyclohexan-1-yl)amines, highlighting its role in creating versatile building blocks for advanced material science applications (Fischer et al., 2014). Additionally, Kurata et al. (2007) utilized it in the preparation of polyphenylenevinylene with a triarylamine pendant group, indicating its utility in the field of high-spin organic polymers (Kurata et al., 2007).
作用機序
While the exact mechanism of action for 1-(4-Methoxyphenyl)cycloheptan-1-amine hydrochloride isn’t available, it’s worth noting that a similar compound, Cyproheptadine, is a potent competitive antagonist of both serotonin and histamine receptors . It is used primarily to treat allergic symptoms, though it is perhaps more notable for its use in appetite stimulation and its off-label use in the treatment of serotonin syndrome .
特性
IUPAC Name |
1-(4-methoxyphenyl)cycloheptan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO.ClH/c1-16-13-8-6-12(7-9-13)14(15)10-4-2-3-5-11-14;/h6-9H,2-5,10-11,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXURBIMVIQUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCCCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)cycloheptan-1-amine hydrochloride | |
CAS RN |
1240528-15-7 | |
| Record name | Cycloheptanamine, 1-(4-methoxyphenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240528-15-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,8-Difluoro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1454103.png)
amine](/img/structure/B1454109.png)


![3,3,3-Trifluoro-1-[4-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1454113.png)







![1-{4-[(Trifluoromethyl)sulfanyl]phenyl}ethan-1-ol](/img/structure/B1454124.png)
